8-Bromo-6-nitroquinazolin-4-ol
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Overview
Description
8-Bromo-6-nitroquinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family. . This compound, characterized by the presence of bromine and nitro groups, exhibits unique chemical properties that make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-nitroquinazolin-4-ol typically involves the bromination and nitration of quinazolin-4-ol. The process begins with the bromination of quinazolin-4-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . This is followed by nitration using nitric acid or a nitrating mixture to introduce the nitro group at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-nitroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.
Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Bromo-6-nitroquinazolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Comparison with Similar Compounds
8-Bromoquinazolin-4-ol: Lacks the nitro group, which may result in different biological activities.
6-Nitroquinazolin-4-ol:
8-Chloro-6-nitroquinazolin-4-ol: Similar structure but with chlorine instead of bromine, which can influence its chemical properties and biological activities.
Uniqueness: 8-Bromo-6-nitroquinazolin-4-ol is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for developing new pharmaceuticals and studying various biochemical pathways .
Properties
Molecular Formula |
C8H4BrN3O3 |
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Molecular Weight |
270.04 g/mol |
IUPAC Name |
8-bromo-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H4BrN3O3/c9-6-2-4(12(14)15)1-5-7(6)10-3-11-8(5)13/h1-3H,(H,10,11,13) |
InChI Key |
SKMVTNVQKPOKNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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